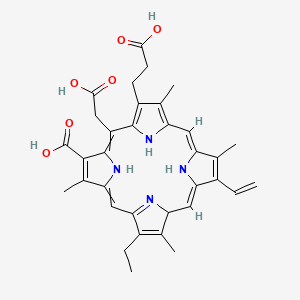
(10Z,14Z)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-9,21,23,24-tetrahydroporphyrin-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z,7Z,12Z,16Z)-20-(2-carboxyethyl)-2-(carboxymethyl)-14-ethenyl-9-ethyl-5,10,15,19-tetramethyl-21,22,23,24-tetraazapentacyclo[16.2.1.1?,?.1?,??.1??,??]tetracosa-1,3,5,7,9,12,14,16,18(21),19-decaene-4-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple conjugated double bonds and a tetraazapentacyclic core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,7Z,12Z,16Z)-20-(2-carboxyethyl)-2-(carboxymethyl)-14-ethenyl-9-ethyl-5,10,15,19-tetramethyl-21,22,23,24-tetraazapentacyclo[16.2.1.1?,?.1?,??.1??,??]tetracosa-1,3,5,7,9,12,14,16,18(21),19-decaene-4-carboxylic acid involves multiple steps, including the formation of the tetraazapentacyclic core and the introduction of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, the compound may be used as a probe to study biological processes and interactions at the molecular level. Its ability to interact with various biomolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, the compound may have potential therapeutic applications due to its unique chemical properties. Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry
In industry, the compound may be used in the development of new materials, catalysts, and other chemical products. Its unique structure and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetraazapentacyclic molecules with different functional groups and substituents. These compounds may share some structural similarities but differ in their chemical properties and reactivity.
Uniqueness
The uniqueness of (1Z,7Z,12Z,16Z)-20-(2-carboxyethyl)-2-(carboxymethyl)-14-ethenyl-9-ethyl-5,10,15,19-tetramethyl-21,22,23,24-tetraazapentacyclo[16.2.1.1?,?.1?,??.1??,??]tetracosa-1,3,5,7,9,12,14,16,18(21),19-decaene-4-carboxylic acid lies in its specific combination of functional groups and the tetraazapentacyclic core. This unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of research.
Properties
Molecular Formula |
C34H36N4O6 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(10Z,14Z)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-9,21,23,24-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,24,35,37-38H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)/b23-12-,26-14?,27-13-,33-22? |
InChI Key |
VBBGNUMZSXXLNP-MCJBVJFJSA-N |
Isomeric SMILES |
CCC1=C(C2/C=C\3/C(=C(/C(=C/C4=C(C(=C(N4)C(=C5C(=C(C(=CC1=N2)N5)C)C(=O)O)CC(=O)O)CCC(=O)O)C)/N3)C)C=C)C |
Canonical SMILES |
CCC1=C(C2C=C3C(=C(C(=CC4=C(C(=C(N4)C(=C5C(=C(C(=CC1=N2)N5)C)C(=O)O)CC(=O)O)CCC(=O)O)C)N3)C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















